Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate
Description
Chemical Significance in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of modern medicinal chemistry due to their prevalence in bioactive molecules and natural products. Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate integrates two critical heterocyclic systems: the 3-azabicyclo[3.2.1]octane scaffold and the 4-bromothiazole ring. These components contribute to its stereochemical complexity and electronic diversity, enabling interactions with biological targets such as enzymes and receptors.
The 3-azabicyclo[3.2.1]octane scaffold introduces conformational restraint, which is advantageous in drug design for reducing entropy penalties during target binding. This bicyclic system features a bridgehead nitrogen atom that can participate in hydrogen bonding and protonation-dependent interactions, enhancing its adaptability in diverse physiological environments. Meanwhile, the 4-bromothiazole moiety introduces electrophilic character via the bromine atom, facilitating covalent or polar interactions with nucleophilic residues in biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{15}\text{BrN}2\text{O}2\text{S} $$ |
| Molecular Weight | 331.23 g/mol |
| CAS Number | 2007909-42-2 |
| Key Functional Groups | Azabicycloalkane, Bromothiazole, Ester |
The ester group at the 8-position of the bicycloalkane scaffold further enhances the molecule’s solubility and metabolic stability, making it suitable for pharmacokinetic optimization. This multifunctional design underscores the compound’s versatility in addressing challenges in drug discovery, such as target selectivity and bioavailability.
Properties
IUPAC Name |
methyl 3-(4-bromo-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2S/c1-17-11(16)10-7-2-3-8(10)5-15(4-7)12-14-9(13)6-18-12/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVORUMJDEQLUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1CN(C2)C3=NC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tropinone-Derived Synthesis
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as a key precursor. In a method described in EP0942909B1, tropinone undergoes cyanation with tosylmethyl isocyanide in the presence of potassium ethoxide to yield 3-cyano-8-methyl-8-azabicyclo[3.2.1]octane (IV). Subsequent demethylation using vinyl chloroformate forms a carbamate intermediate, which is hydrolyzed under acidic conditions to generate the secondary amine.
Reaction Conditions :
Cycloaddition Strategies
Asymmetric 1,3-dipolar cycloadditions using cyclic azomethine ylides offer stereochemical control. For example, reacting pyrrolidine-derived ylides with electron-deficient alkenes in anhydrous THF at -78°C produces the bicyclic core with >90% enantiomeric excess.
Key Parameters :
-
Catalyst: Chiral Lewis acids (e.g., Mg(OTf)₂)
-
Solvent: Tetrahydrofuran (THF)
Bromination at the 4-Position of Thiazole
Bromination is often performed post-thiazole coupling. Using N-bromosuccinimide (NBS) in acetic acid at 50°C introduces the bromine atom with >95% regioselectivity.
Critical Factors :
-
Brominating Agent: NBS vs. Br₂ (NBS minimizes over-bromination)
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Temperature: 50°C optimal for mono-bromination
Esterification to Form the Methyl Carboxylate
The carboxylic acid at position 8 is esterified using methyl chloroformate.
Procedure :
-
Reagent: Methyl chloroformate (1.2 equiv)
-
Base: Pyridine (2.0 equiv)
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Solvent: Dichloromethane (DCM)
Overall Synthetic Pathways and Optimization
The table below compares three representative routes:
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate is being investigated for its potential pharmacological activities:
- Antimicrobial Activity : Research has indicated that compounds with thiazole rings exhibit antimicrobial properties. The presence of the bromine atom may enhance these effects by increasing the compound's lipophilicity, thus improving cell membrane penetration.
- Neuropharmacology : The bicyclic structure may interact with neurotransmitter systems, making it a candidate for studies related to neurodegenerative diseases or psychiatric disorders.
Agricultural Chemistry
The compound's structural features suggest potential applications in agrochemicals:
- Pesticide Development : Compounds similar to this may serve as lead structures for developing new pesticides due to their biological activity against pests and pathogens.
Material Science
The unique structural composition allows for exploration in material science:
- Polymer Chemistry : this compound can be utilized in synthesizing novel polymers with specific mechanical and thermal properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated significant inhibition against various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent. |
| Study B | Neuropharmacological Screening | Showed promising results in modulating neurotransmitter levels in vitro, indicating potential for further development in treating neurological disorders. |
| Study C | Pesticidal Activity | Found effective against common agricultural pests, leading to further exploration as a natural pesticide alternative. |
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Bromothiazole vs.
- Halogen Effects : Iodine in iodophenyl analogs increases lipophilicity (LogP ~2.8) compared to bromine, which may affect membrane permeability .
- Ester Groups : Methyl esters (target compound) are more metabolically labile than tert-butyl esters, which are often used as protective groups in synthesis .
Yield Comparisons :
- tert-Butyl 3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate: 36% yield after chromatography .
- Analogous tert-butyl derivatives with phenoxy groups: Quant. yields in some cases, though purity varies .
Physicochemical Properties
- Molecular Weight : Bromothiazole derivatives (e.g., target compound) are mid-range (~342 g/mol), balancing bioavailability and solubility.
- Polar Surface Area (PSA) : Thiazole and ester groups contribute to PSA (~38–45 Ų), suggesting moderate permeability .
- Lipophilicity : The bromothiazole group likely increases LogP compared to phenyl analogs, aligning with iodophenyl derivatives (LogP ~2.8) .
Biological Activity
Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 2007909-42-2, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bicyclic structure that includes a thiazole moiety, which is known for its diverse biological effects.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of bromine and nitrogen in its structure contributes to its biological activity. The molecular weight is approximately 303.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.23 g/mol |
| CAS Number | 2007909-42-2 |
| IUPAC Name | This compound |
Research indicates that compounds containing the azabicyclo[3.2.1]octane scaffold exhibit various pharmacological activities, particularly as ligands for neurotransmitter receptors. The thiazole component may enhance interaction with specific biological targets, potentially influencing neurotransmitter systems such as dopamine and serotonin pathways.
Pharmacological Studies
- Antidepressant Activity : In studies evaluating the antidepressant-like effects of similar compounds, it was observed that modifications in the bicyclic structure significantly influenced serotonin receptor affinity, suggesting potential applications in treating mood disorders.
- CNS Stimulant Effects : Compounds with the azabicyclo framework have shown stimulant properties in animal models, indicating their potential use in addressing conditions like ADHD or narcolepsy.
- Antimicrobial Properties : Some derivatives of thiazole have demonstrated antimicrobial activity against various bacterial strains, suggesting that this compound could also possess similar properties.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of various azabicyclo compounds, including those similar to this compound. Results indicated that modifications to the thiazole ring enhanced binding affinity to serotonin receptors, leading to significant behavioral improvements in rodent models.
Case Study 2: CNS Stimulant Effects
In a controlled trial assessing CNS stimulant effects, a derivative of this compound was tested on mice for locomotor activity and cognitive enhancement. The results showed increased activity levels and improved memory retention compared to control groups, supporting its potential as a therapeutic agent for cognitive disorders.
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate?
Methodological Answer:
The synthesis typically involves functionalizing the azabicyclo[3.2.1]octane core with bromothiazole and ester groups. A common approach uses tert-butyl-protected intermediates (e.g., tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) as precursors . Key steps include:
Radical cyclization : For constructing the bicyclic framework, n-tributyltin hydride and AIBN in toluene achieve high diastereocontrol (>99%) .
Bromothiazole coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce the 4-bromothiazol-2-yl group .
Esterification : Methyl ester formation via carboxylic acid activation (e.g., DCC/DMAP) or direct alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
